Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)-
Overview
Description
Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 1-piperidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- typically involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride and 1-piperidinylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Cyclization Reactions: The presence of the piperazine ring allows for cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative, while oxidation may result in the formation of a sulfone.
Scientific Research Applications
Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1-[(4-chlorophenyl)sulfonyl]-: A simpler analog with only one sulfonyl group.
Piperazine, 1-[(4-methylphenyl)sulfonyl]-4-(1-piperidinylsulfonyl)-: A similar compound with a methyl group instead of a chlorine atom.
Piperazine, 1-[(4-bromophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)-: A similar compound with a bromine atom instead of a chlorine atom.
Uniqueness
Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- is unique due to the presence of both the 4-chlorophenylsulfonyl and 1-piperidinylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-piperidin-1-ylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4S2/c16-14-4-6-15(7-5-14)24(20,21)17-10-12-19(13-11-17)25(22,23)18-8-2-1-3-9-18/h4-7H,1-3,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFDPUIRYXKXSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170416 | |
Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201170416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708231-02-1 | |
Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=708231-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201170416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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